2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide
Description
The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide is a structurally complex molecule featuring three distinct pharmacophores:
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug candidates .
- A 2-oxoimidazolidin-1-yl group, a urea-derived heterocycle often associated with hydrogen-bonding interactions in receptor binding.
- A 2-(2-methyl-1H-indol-1-yl)ethyl side chain linked via an acetamide spacer.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(2-methylindol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-14-18-4-2-3-5-20(18)27(17)9-8-25-23(29)16-26-10-11-28(24(26)30)19-6-7-21-22(15-19)32-13-12-31-21/h2-7,14-15H,8-13,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFQCTWRJNPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide represents a complex molecular structure with potential biological activities that warrant detailed examination. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Structural Features
The compound contains a dihydrobenzo[b][1,4]dioxin moiety which is known for its biological significance, particularly in medicinal chemistry. The presence of an imidazolidinone ring and an indole derivative further enhances its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The imidazolidinone structure is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth.
- Cytotoxicity : Preliminary studies indicate that derivatives of similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC₅₀ values in the low micromolar range against HepG-2 (liver cancer) and A549 (lung cancer) cell lines .
- PPAR Agonism : Some related compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and insulin sensitivity. This suggests potential applications in metabolic disorders alongside cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Antitumor Activity | 1,3,4-Thiadiazole | HepG-2 | 4.37 | |
| Cytotoxicity | Imidazolidine Derivative | A549 | 8.03 | |
| PPAR Agonism | Novel Oxadiazole | RPTEC | 0.23–0.83 |
Detailed Research Findings
- Cytotoxic Evaluation : A study involving various derivatives showed that compounds similar to the target compound exhibited significant cytotoxic effects on cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
- Structure-Activity Relationship (SAR) : Research has established that modifications in the chemical structure significantly influence biological activity. For example, the introduction of specific substituents on the indole or dioxin rings can enhance or diminish anticancer efficacy .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to key proteins involved in cancer progression, such as tubulin and various kinases. These interactions are crucial for understanding how these compounds may exert their effects at the molecular level .
Safety and Toxicological Considerations
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Similar compounds have been noted for their irritant properties and potential toxicity at higher concentrations . Therefore, thorough toxicological assessments are necessary to establish safe dosage levels for clinical applications.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , indicating a significant presence of nitrogen and oxygen, which are crucial for biological activity. The structural components include a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological significance.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. For example, derivatives of benzo[d]dioxins have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the imidazolidine ring enhances the compound's ability to interact with biological targets.
Inhibition of Protein Targets
The compound's design suggests potential inhibition of specific protein targets involved in cancer progression. For instance, small-molecule ligands targeting PD-L1 have shown enhanced binding affinities, indicating that modifications similar to those found in this compound could yield effective inhibitors against immune checkpoint proteins .
Neuroprotective Effects
Certain derivatives of indole compounds have been studied for their neuroprotective effects. The presence of the indole moiety in this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress .
Synthetic Pathways
The synthesis of this compound can be approached through multi-step synthetic routes involving key reactions such as:
- Ugi Reaction : Useful for constructing complex amides.
- N-acylation : Essential for forming the acetamide linkage.
- Cyclization Reactions : To form the imidazolidine structure.
These methods not only facilitate the synthesis but also allow for modifications that can enhance biological activity.
Characterization Techniques
Characterization of the synthesized compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.
- Mass Spectrometry (MS) : For molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) : To assess purity.
Case Study 1: Anticancer Screening
A recent study screened a library of compounds similar to 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide against various cancer cell lines. The results indicated that modifications to the dioxin structure significantly improved cytotoxicity and selectivity towards tumor cells compared to normal cells .
Case Study 2: Binding Affinity Evaluation
In a comparative study assessing binding affinities of various small molecules to PD-L1, compounds featuring similar structural motifs demonstrated IC50 values in the low nanomolar range. This suggests that the design principles applied in creating this compound could lead to effective immunotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional similarities and differences between the target compound and related molecules:
Key Observations:
Core Heterocycles: The target compound’s benzodioxin and imidazolidinone core distinguishes it from the benzodiazepine in 11p and the quinazoline-dione in compound 1 . The oxadiazole-sulfanyl core in 8a-w introduces sulfur-based polarity, contrasting with the oxygen-rich benzodioxin in the target compound.
Substituent Analysis :
- Indole Position : The target compound’s indole is substituted at the 1-position (uncommon in natural indole derivatives), whereas 8a-w derivatives feature 3-substituted indole moieties . This positional difference may alter receptor selectivity.
- Acetamide Linkers : All compounds utilize acetamide spacers, suggesting a role in optimizing molecular flexibility or hydrogen-bonding interactions.
Biological Activity: Compound 1 demonstrated anticonvulsant activity, likely due to the quinazoline-dione core’s GABAergic modulation. The pyridylamino group in 11p implies kinase or protease targeting, diverging from the CNS focus inferred for the target compound.
Research Findings and Implications
- Metabolic Stability : The benzodioxin moiety in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to the butenyl group in 11p , which could be susceptible to epoxidation.
- Receptor Binding : The 1-methylindole group’s steric effects might reduce off-target interactions compared to 3-substituted indoles in 8a-w , which could bind more promiscuously to serotonin receptors.
- Synthetic Complexity : The acetamide linkage in the target compound is synthetically accessible via carbodiimide-mediated coupling (as seen in compound 1 ), but the benzodioxin synthesis may require specialized oxidative cyclization steps.
Q & A
Basic: What are the critical synthetic steps and challenges in preparing this compound, particularly the imidazolidinone ring formation?
Methodological Answer:
The synthesis involves sequential coupling of the dihydrobenzodioxin moiety with the imidazolidinone core and subsequent functionalization with the indole-ethylacetamide group. Key steps include:
- Protection/Deprotection Strategies : Use of phthalimide (as in ) to protect amino groups during coupling reactions, followed by hydrazine-mediated deprotection in ethanol under reflux .
- Ring Formation : Cyclization to form the 2-oxoimidazolidinone ring can be achieved via carbodiimide-mediated coupling (e.g., using N,N′-carbonyldiimidazole, as in ) or maleimide-thiourea reactions ( ). Challenges include controlling regioselectivity and minimizing side reactions, requiring precise temperature control (e.g., reflux in glacial acetic acid) .
- Purification : Column chromatography (TLC-guided, Rf values ~0.5–0.7) and recrystallization (ethanol/water mixtures) are critical for isolating pure intermediates .
Advanced: How can quantum chemical calculations and reaction path searches optimize synthetic routes for this compound?
Methodological Answer:
Quantum mechanical methods (e.g., DFT) and reaction path sampling can predict transition states, intermediates, and energy barriers. For example:
- Transition State Analysis : Identify low-energy pathways for imidazolidinone ring closure using software like Gaussian or ORCA. Compare activation energies for carbodiimide vs. maleimide-based cyclization .
- Solvent Effects : Simulate solvent interactions (e.g., acetic acid vs. ethanol) using COSMO-RS to optimize polarity and reaction rates .
- Feedback Loops : Integrate computational predictions with experimental data (e.g., ICReDD’s approach in ), where failed reaction conditions are fed back into calculations to refine models .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify indole NH (~10–12 ppm), imidazolidinone NH (~8–9 ppm), and dihydrobenzodioxin protons (6.5–7.5 ppm). Coupling patterns (e.g., J = 8–10 Hz for aromatic protons) confirm substitution positions .
- 13C NMR : Carbonyl groups (C=O at ~165–175 ppm) and quaternary carbons in the benzodioxin ring (~140–150 ppm) are diagnostic .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- Elemental Analysis : Verify purity (>95%) by matching experimental vs. calculated C/H/N/O percentages .
Advanced: How can statistical design of experiments (DOE) improve yield in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2^k factorial approach. For example, optimize maleimide-thiourea coupling ( ) by varying acetic acid concentration (50–100%) and reaction time (1–3 h) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reflux temperature vs. cyclization yield) to identify maxima .
- Robustness Testing : Use Taguchi methods to assess sensitivity to impurities (e.g., moisture in solvents) during indole-ethylacetamide coupling .
Basic: What methodologies are used to evaluate this compound’s bioactivity, and how are contradictory in vitro vs. in vivo results resolved?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Use rodent seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant evaluation, as in .
- Contradiction Resolution :
Advanced: How can molecular docking and MD simulations predict this compound’s interaction with biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Target Selection : Prioritize targets (e.g., COX-2, EGFR kinase) based on structural analogs ( ’s indole derivatives) .
- Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., 1M17 for COX-2), remove water, add hydrogens.
- Ligand Optimization : Minimize compound geometry using DFT (B3LYP/6-31G* basis set) .
- Binding Affinity : Score poses with AutoDock Vina; focus on hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
- MD Validation : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Calculate RMSD/RMSF to confirm binding .
Basic: What solvent systems and chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) for intermediates. Monitor via TLC (Rf ~0.4–0.6) .
- Reverse-Phase HPLC : For final purification, employ C18 columns with acetonitrile/water (0.1% TFA) gradients (60–90% ACN over 20 min) .
- Recrystallization : Use ethanol/water (70:30) or DCM/hexane mixtures to isolate crystalline products .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance process scalability for this compound?
Methodological Answer:
- Reactor Modeling : Simulate heat/mass transfer in batch reactors using COMSOL to optimize exothermic steps (e.g., cyclization reactions) .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions for scale-up .
- Real-Time Monitoring : Integrate PAT tools (e.g., inline FTIR) with AI algorithms to dynamically adjust parameters (e.g., pH, temperature) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
